molecular formula C5H9BrN2O B1428477 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide CAS No. 1247734-80-0

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

Cat. No.: B1428477
CAS No.: 1247734-80-0
M. Wt: 193.04 g/mol
InChI Key: PBHNUVVLBULHPC-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide is a hydrobromide salt derivative of (5-methylisoxazol-3-yl)methanamine, a compound featuring a methyl-substituted isoxazole ring linked to a primary amine group. Isoxazole derivatives are widely studied for their diverse pharmacological and chemical applications, particularly due to their heterocyclic aromatic structure, which imparts stability and reactivity. The hydrobromide salt form enhances solubility and crystallinity, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.BrH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHNUVVLBULHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylisoxazole Core

a. Direct Cyclization from Hydroxylamine Derivatives

One established route involves the cyclization of hydroxylamine derivatives with suitable precursors. According to CN107721941B, the synthesis begins with hydroxylamine hydrochloride reacting with 2-methyl-2-acetonitrile-1,3-dioxolane under reflux at 60°C for 6 hours, producing 5-methyl-3-aminoisoxazole after chloroform extraction and acid-base workup. This method emphasizes the importance of controlled conditions to obtain high purity and yield (up to 90%).

b. Multi-step Synthesis via Acetonitrile Derivatives

Another prominent method involves multi-step synthesis starting from acetonitrile derivatives. As described in the literature, hydroxylamine hydrochloride reacts with acetyl acetonitrile in the presence of a metal base (NaH, n-BuLi, or LDA) to generate acetoacetonitrile intermediates, which then undergo cyclization with hydroxylamine under alkaline conditions to form the isoxazole ring. This approach allows for high yields (up to 78%) and is adaptable for scale-up (see detailed steps below).

Functionalization to Methanamine Derivative

Post-synthesis of the isoxazole core, the next step involves introducing the amino methyl group at the 3-position. This typically involves nucleophilic substitution reactions or reductive amination:

  • Nucleophilic substitution : The isoxazole ring bearing a leaving group (e.g., halogen) can undergo nucleophilic attack by ammonia or amines to form the methanamine derivative.
  • Reductive amination : The aldehyde or ketone functional groups can be converted into amines via reductive amination, although specific protocols for this compound are less common.

a. Hydrobromide Salt Formation

The amino group is then converted into the hydrobromide salt by treatment with hydrobromic acid (HBr). This process involves dissolving the free base in anhydrous conditions and adding HBr gas or aqueous HBr to precipitate the hydrobromide salt, which is stable and suitable for pharmaceutical applications.

Representative Preparation Route with Data Table

Step Reagents & Conditions Product Yield Notes
1 Hydroxylamine hydrochloride + 2-methyl-2-acetonitrile-1,3-dioxolane, reflux at 60°C 5-Methyl-3-aminoisoxazole 90% Extraction with chloroform, acid-base workup
2 Metal base (NaH, n-BuLi, or LDA) + acetonitrile derivative Acetoacetonitrile intermediate - Facilitates ring formation
3 Cyclization with hydroxylamine hydrochloride under alkaline conditions 5-Methylisoxazole 78% Using potassium carbonate, heating at 80°C
4 Nucleophilic substitution with ammonia or alkyl halides Methanamine derivative Variable Typically high-yielding
5 Treatment with hydrobromic acid Hydrobromide salt of 1-(5-Methylisoxazol-3-yl)methanamine Quantitative Precipitation and filtration

Research Findings and Notes

  • Reaction Conditions : The synthesis is sensitive to temperature, pH, and reagent purity. Refluxing at 60°C for 6 hours ensures optimal conversion in the hydroxylamine step, while cyclization generally proceeds at elevated temperatures (~80°C) under basic conditions.
  • Yield Optimization : Use of excess hydroxylamine hydrochloride and controlled pH during cyclization improves yields significantly.
  • Scale-up Potential : The multi-step process has been demonstrated on a multigram scale, with yields exceeding 78%, indicating feasibility for larger production.
  • Purity and Characterization : High-performance liquid chromatography (HPLC) confirms purity (>98%), and structural confirmation is achieved via NMR and mass spectrometry.

Summary of Key Research Sources

  • CN107721941B : Provides a comprehensive multi-step synthesis, emphasizing the use of hydroxylamine hydrochloride and acetonitrile derivatives under reflux and basic conditions.
  • PMC Article : Describes nucleophilic ring-opening reactions and subsequent functionalization, highlighting the importance of protecting groups and transition metal catalysis for derivative synthesis.
  • Additional Literature : Confirms the generality of using hydroxylamine derivatives and metal bases for isoxazole ring construction, with variations tailored for specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

  • Addition: Addition reactions can be performed using electrophiles or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted derivatives, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

This table indicates that the compound may serve as a potent agent against common infections.

Anti-inflammatory Effects

The compound acts as a selective phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses:

  • Mechanism of Action : By inhibiting PDE4, it increases levels of cyclic adenosine monophosphate (cAMP), which is vital in regulating inflammation and immune responses.

Case Study : A study demonstrated that treatment with this compound significantly reduced inflammatory markers in human bronchial epithelial cells exposed to pro-inflammatory stimuli.

Neurological Research

Research indicates potential applications in neurological disorders due to its ability to modulate neurotransmitter systems:

  • Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases.

Study on Antimicrobial Activity

In comparative studies involving structurally similar compounds, this compound exhibited superior antimicrobial properties. This was particularly evident in its effectiveness against E. coli and C. albicans compared to other analogs.

PDE4 Inhibition Study

A recent investigation into the PDE4 inhibitory effects of this compound revealed significant increases in cAMP levels in treated cell cultures. This suggests its utility in managing chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD).

Mechanism of Action

The mechanism by which 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

5-Methylisoxazole-3-carboxaldehyde (CAS 62254-74-4)

This analog replaces the amine group with a carbonyl moiety. The absence of the basic amine reduces water solubility and alters reactivity (e.g., participation in Schiff base formation). Its IR spectrum would show a strong C=O stretch (~1700 cm⁻¹) absent in the target compound .

1-(5-Methylisoxazol-3-yl)ethanone (CAS 24068-54-0)

The ethanone substituent introduces a ketone group adjacent to the isoxazole ring, increasing steric hindrance and reducing nucleophilicity compared to the primary amine in the target compound. This structural difference could limit its utility in coupling reactions .

Comparison with Heterocyclic Methanamine Derivatives

1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride

The dihydrochloride salt form further increases polarity, making it more suitable for aqueous-phase reactions than the monohydrobromide target compound .

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride

Replacing isoxazole with a triazole ring alters electronic properties. Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability, which may enhance pharmacokinetic profiles in therapeutic applications compared to isoxazole derivatives .

Substituent Effects on Physical and Spectral Properties

Complex benzodithiazine derivatives from demonstrate how substituents influence melting points and spectral features. For instance:

  • Compound 10 : Bromo and methoxy substituents result in a high melting point (311–312°C dec.) and IR absorption at 1610 cm⁻¹ (C=N stretch).
  • Compound 12 : A pyrrole substituent lowers the melting point (245–246°C dec.) and introduces NH stretching at 3420 cm⁻¹.

While these are larger molecules, the trend suggests that electron-withdrawing groups (e.g., Br, NO₂) increase thermal stability and shift IR stretches to higher frequencies, a principle applicable to simpler isoxazole derivatives like the target compound .

Comparison with Functionalized Isoxazole-Triazole Hybrids

1-[1-(5-Methylisoxazol-3-yl)-1H-1,2,4-triazol-3-yl]acetone () combines isoxazole and triazole rings, yielding a higher molecular weight (206.2 g/mol) and predicted boiling point (439°C). The ketone group introduces additional reactivity (e.g., keto-enol tautomerism), contrasting with the primary amine’s nucleophilic character in the target compound .

Biological Activity

1-(5-Methylisoxazol-3-yl)methanamine hydrobromide, with the CAS number 1247734-80-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈BrN₃O
  • Molecular Weight : 202.05 g/mol
  • Functional Groups : Contains an isoxazole ring, which contributes to its biological activity.

The unique structure of this compound allows it to interact with various biological targets, influencing multiple physiological processes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The isoxazole moiety enhances its lipophilicity and metabolic stability, facilitating better absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a therapeutic agent for infections.

Anti-inflammatory Effects

As a selective phosphodiesterase-4 (PDE4) inhibitor, this compound has shown promise in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD). By increasing levels of cyclic adenosine monophosphate (cAMP), it can mitigate inflammatory responses in various tissues.

Case Studies and Research Findings

  • Study on PDE4 Inhibition : A study demonstrated that this compound significantly inhibited PDE4 activity in vitro, leading to increased cAMP levels in human bronchial epithelial cells. This suggests its potential utility in respiratory diseases characterized by inflammation.
  • Antimicrobial Testing : In comparative studies involving several compounds with similar structures, this compound exhibited superior antimicrobial properties against E. coli and C. albicans compared to its chloro and bromo analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5-Methylisoxazol-3-yl)methanamine hydrobromide with high purity?

  • Methodological Answer : Synthesis typically involves constructing the isoxazole ring via cyclization of β-diketone precursors with hydroxylamine, followed by functionalization of the methylamine group. Purification via recrystallization in ethanol or methanol ensures high purity. Analytical techniques like HPLC (≥95% purity threshold) and NMR should validate structural integrity, particularly the presence of the hydrobromide counterion .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Use PPE (gloves, goggles) to avoid skin/eye contact. Stability studies suggest degradation occurs above 40°C, with hydroscopicity requiring desiccants during storage. Safety protocols for amine salts, including ventilation and spill containment, align with guidelines for structurally similar hydrochlorides .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm isoxazole ring protons (δ 6.1–6.3 ppm) and methylamine group (δ 2.8–3.1 ppm).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 157.1 for the free base).
  • X-ray Diffraction (if crystalline) : Resolve hydrobromide salt formation via unit cell parameters .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

  • Methodological Answer : Contradictions in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. Refine data using SHELXL (for small molecules) with TWIN/BASF commands to address twinning. Validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen bonding networks. Cross-reference with Cambridge Structural Database entries for analogous isoxazole derivatives .

Q. What strategies optimize the yield of the isoxazole ring during synthesis?

  • Methodological Answer : Optimize cyclization conditions (e.g., HCl/EtOH at 60°C vs. AcOH reflux) to favor 5-methylisoxazole formation over regioisomers. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Catalytic additives (e.g., ZnCl₂) may enhance regioselectivity. Post-synthetic bromination via HBr gas in dry THF ensures quantitative salt formation .

Q. How do structural modifications at the methanamine position affect bioactivity?

  • Methodological Answer : Replace the hydrobromide counterion with other halides (e.g., HCl) to assess salt-dependent solubility and membrane permeability. For receptor targeting (e.g., P2Y12), introduce substituents like piperazine (see analog studies in ). Use molecular docking (AutoDock Vina) to predict binding affinity changes and validate via in vitro cAMP assays .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and calcium flux (Fluo-4 AM).
  • GPCR Profiling : Use CHO-K1 cells transfected with human P2Y12 receptors to measure Gi/o coupling via BRET.
  • Microglial Activation Models : Quantify TNF-α/IL-6 secretion (ELISA) under LPS stimulation to study anti-inflammatory effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(5-Methylisoxazol-3-yl)methanamine hydrobromide

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